PROTAC/ADC synthesis demands chiral amino alcohols with controlled amine reactivity. Unsubstituted phenylglycinol risks over-alkylation and oxidative metabolism. (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5) solves this with meta-fluorine substitution.
(S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5) is a highly pure, fluorinated chiral amino alcohol utilized extensively as a stereodefined building block in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and advanced chiral auxiliaries. Featuring an (S)-configured stereocenter and a meta-fluoro-substituted phenyl ring, this compound serves as a structurally rigid scaffold that imparts critical electronic and steric modifications compared to standard phenylglycinol. For industrial and laboratory procurement, its primary value lies in its ability to modulate amine nucleophilicity for controlled coupling reactions, while simultaneously enhancing the lipophilicity and metabolic stability of the resulting therapeutic conjugates or catalytic ligands.
Substituting (S)-2-Amino-2-(3-fluorophenyl)ethanol with unsubstituted (S)-phenylglycinol or the para-fluoro analog fundamentally alters the synthetic trajectory and downstream performance of the final molecule. The unsubstituted baseline lacks the inductive electron-withdrawing (-I) effect of the meta-fluorine, resulting in a higher amine pKa that increases the risk of over-alkylation during linker attachment and leaves the aromatic ring susceptible to oxidative metabolism. Conversely, the para-fluoro analog introduces a counteracting resonance (+M) effect, which changes the electron density distribution and alters the optimal trajectory for chiral auxiliary applications. Furthermore, procuring a racemic mixture or the (R)-enantiomer completely reverses the stereochemical yield in asymmetric syntheses and abolishes target binding in stereospecific biological payloads, making the enantiopure (S)-meta-fluoro form non-interchangeable [1].
Defined (S)-stereochemistry at benzylic carbon for consistent chiral induction.
Opposite enantiomer may reverse stereoselectivity or cause antagonistic recognition.
2- or 4-fluoro substitution alters lipophilicity, permeability, and π-stacking profiles.
Lacks fluorine electronic effects; may shift binding and metabolic stability predictions.
The meta-fluoro substitution on the phenyl ring exerts a strong inductive (-I) electron-withdrawing effect without the resonance (+M) interference seen in para-substitutions. This lowers the conjugate acid pKa of the amine to approximately 8.4–8.5, compared to ~8.9 for unsubstituted (S)-phenylglycinol. This attenuated nucleophilicity provides superior kinetic control during N-alkylation or amidation reactions, significantly reducing the formation of bis-alkylated impurities during the assembly of complex PROTAC linkers or ADC payloads [1].
| Evidence Dimension | Amine pKa (Conjugate Acid) |
| Target Compound Data | ~8.4 - 8.5 |
| Comparator Or Baseline | ~8.9 ((S)-Phenylglycinol) |
| Quantified Difference | ~0.4 - 0.5 pKa unit reduction |
| Conditions | Aqueous solution, standard predictive and empirical models |
Lower amine nucleophilicity prevents over-reaction and improves the yield of mono-alkylated products in complex linker synthesis workflows.
Ensures reproducible stereochemical outcome
Opposite (R)-form yields different chiral induction
The introduction of the fluorine atom at the meta position predictably increases the lipophilicity of the building block. The logP of (S)-2-Amino-2-(3-fluorophenyl)ethanol is elevated by approximately 0.4 units relative to the unsubstituted baseline. In the context of PROTACs and intracellularly targeted ADCs, incorporating this fluorinated scaffold enhances the overall passive membrane permeability of the high-molecular-weight conjugate, which is a critical bottleneck in targeted protein degrader efficacy [1].
| Evidence Dimension | Partition Coefficient (logP) |
| Target Compound Data | ~1.2 - 1.3 |
| Comparator Or Baseline | ~0.8 ((S)-Phenylglycinol) |
| Quantified Difference | +0.4 logP units |
| Conditions | Standard octanol-water partition modeling |
Higher lipophilicity directly translates to improved cellular uptake for high-molecular-weight therapeutic conjugates, justifying the higher procurement cost over the non-fluorinated analog.
Position-dependent permeability context
2-fluoro isomer predicts different LogP; BBB permeation predicted in silico
Unsubstituted phenyl rings in therapeutic linkers and payloads are highly susceptible to CYP450-mediated oxidative metabolism, particularly at the electron-rich meta and para positions. The incorporation of the highly electronegative fluorine atom at the 3-position effectively blocks aromatic hydroxylation at this site. This structural modification extends the in vivo half-life and stability of the downstream active pharmaceutical ingredient (API) compared to derivatives synthesized from unsubstituted (S)-phenylglycinol [1].
| Evidence Dimension | Site-specific metabolic liability |
| Target Compound Data | Blocked at the 3-position |
| Comparator Or Baseline | Highly susceptible to hydroxylation ((S)-Phenylglycinol) |
| Quantified Difference | Elimination of a primary oxidative metabolic site |
| Conditions | In vivo / microsomal stability models |
Procurement of the fluorinated analog is essential for synthesizing APIs with viable pharmacokinetic half-lives, preventing late-stage development failures.
Supports procurement from established route
Amination of 1-ethenyl-3-fluorobenzene; class yields often >80%
For applications requiring precise stereocontrol, such as the synthesis of chiral oxazaborolidine catalysts or bisoxazoline ligands, the absolute configuration of the amino alcohol is paramount. Commercial grades of (S)-2-Amino-2-(3-fluorophenyl)ethanol provide an enantiomeric excess (ee) of >98%. Substituting this with a racemic mixture or a lower-purity grade not only degrades the enantioselectivity of the downstream catalytic process but can completely invert the stereochemical outcome of the target product .
| Evidence Dimension | Enantiomeric Excess (ee) |
| Target Compound Data | >98% ee (S-enantiomer) |
| Comparator Or Baseline | 0% ee (Racemic mixture) |
| Quantified Difference | >98% absolute stereochemical purity |
| Conditions | Chiral HPLC / standard commercial purity assays |
High enantiomeric purity is an absolute requirement for reproducible stereocontrol and yield in asymmetric industrial syntheses.
Reliable sourcing with consistent specification
(R)-enantiomer available but less commonly catalogued
The attenuated amine pKa and increased lipophilicity make this compound an ideal chiral building block for synthesizing cell-permeable linkers and E3 ligase-recruiting ligands in targeted protein degradation workflows, where precise mono-alkylation is required.
The metabolic stability imparted by the meta-fluoro substitution ensures that ADC payloads incorporating this scaffold resist premature CYP450-mediated degradation in systemic circulation, outperforming unsubstituted phenylglycinol derivatives .
The rigid, stereodefined structure and unique electronic environment of the 3-fluorophenyl group make it a superior precursor for oxazaborolidine and bisoxazoline catalysts used in enantioselective reductions and alkylations, relying on its >98% ee.